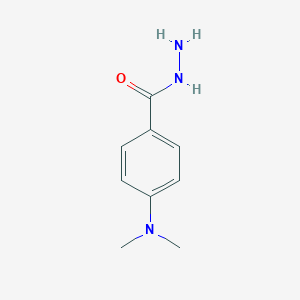

4-(Dimethylamino)benzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-12(2)8-5-3-7(4-6-8)9(13)11-10/h3-6H,10H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITIGLAGJBMISF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172962 | |

| Record name | p-(Dimethylamino)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19353-92-5 | |

| Record name | 4-(Dimethylamino)benzohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19353-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Dimethylamino)benzohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019353925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19353-92-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-(Dimethylamino)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(dimethylamino)benzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Dimethylamino)benzohydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW4RGK8W5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Dimethylamino)benzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 4-(Dimethylamino)benzohydrazide, a versatile compound with applications in medicinal chemistry and materials science. This document details the core synthetic methodology, including experimental protocols and quantitative data, to support research and development activities.

Synthesis Pathway Overview

The most prevalent and efficient synthesis of this compound is a two-step process commencing with the esterification of 4-(dimethylamino)benzoic acid, followed by the hydrazinolysis of the resulting ester intermediate.

Step 1: Esterification of 4-(Dimethylamino)benzoic Acid

The initial step involves the conversion of 4-(dimethylamino)benzoic acid to its corresponding methyl ester, methyl 4-(dimethylamino)benzoate. This is typically achieved through a Fischer esterification reaction, where the carboxylic acid is heated with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Step 2: Hydrazinolysis of Methyl 4-(Dimethylamino)benzoate

The second and final step is the reaction of the synthesized methyl 4-(dimethylamino)benzoate with hydrazine hydrate. In this nucleophilic acyl substitution reaction, the hydrazino group displaces the methoxy group of the ester to form the desired this compound. This reaction is typically carried out by refluxing the ester with hydrazine hydrate in an alcoholic solvent.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| Methyl 4-(dimethylamino)benzoate | C₁₀H₁₃NO₂ | 179.22 | 101 - 102[1] | ~95%[1] |

| This compound | C₉H₁₃N₃O | 179.22 | 173 - 176 | High |

Note: The yield for the final product is typically high, though specific percentages vary depending on the reaction scale and purification methods.

Experimental Protocols

The following are detailed experimental protocols for the two-step synthesis of this compound.

Experiment 1: Synthesis of Methyl 4-(dimethylamino)benzoate

Materials:

-

4-(Dimethylamino)benzoic acid (23 g)[1]

-

Methanol (200 ml)[1]

-

Concentrated Sulfuric Acid (2 ml)[1]

-

Saturated Sodium Bicarbonate solution

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 23 g of 4-(dimethylamino)benzoic acid in 200 ml of methanol.[1]

-

Carefully add 2 ml of concentrated sulfuric acid to the solution.[1]

-

Heat the mixture to reflux and maintain for 48 hours.[1]

-

After cooling to room temperature, pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Collect the resulting crystalline precipitate by vacuum filtration.

-

Wash the crystals thoroughly with distilled water.

-

Dry the purified methyl 4-(dimethylamino)benzoate to obtain the final product (approximately 24 g).[1]

Experiment 2: Synthesis of this compound

Materials:

-

Methyl 4-(dimethylamino)benzoate

-

Hydrazine hydrate (80-99%)

-

Ethanol or Methanol

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve methyl 4-(dimethylamino)benzoate in a suitable volume of ethanol or methanol.

-

Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, this compound, will often precipitate out of the solution upon cooling.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold ethanol or methanol to remove any unreacted starting material or impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified this compound.

-

Dry the final product under vacuum.

Visualization of Synthesis Pathway and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the synthesis pathway and a detailed experimental workflow.

Caption: Synthesis pathway of this compound.

Caption: Detailed experimental workflow for the synthesis.

References

Physical and chemical properties of 4-(Dimethylamino)benzohydrazide

An In-depth Technical Guide to 4-(Dimethylamino)benzohydrazide

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document details its chemical identity, physicochemical characteristics, synthesis, and analytical methods, and explores its potential biological activities.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its core structure consists of a benzene ring substituted with a dimethylamino group and a hydrazide group. The quantitative physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2][3] |

| CAS Number | 19353-92-5 | [1][2][3] |

| Molecular Formula | C9H13N3O | [1][2][3] |

| Molecular Weight | 179.223 g/mol | [1][3] |

| Physical State | Solid | [1] |

| Melting Point | 174°C to 175°C | [3] |

| Purity | ≥98% | [3] |

| InChI | InChI=1S/C9H13N3O/c1-12(2)8-5-3-7(4-6-8)9(13)11-10/h3-6H,10H2,1-2H3,(H,11,13) | [1] |

| InChI Key | HITIGLAGJBMISF-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CN(C)C1=CC=C(C(=O)NN)C=C1 | [1][3] |

| MDL Number | MFCD00014761 | [1][3] |

| PubChem CID | 88019 | [3] |

| Crystal System | Monoclinic | [4][5] |

| Space Group | C2/c | [4][5] |

Synthesis and Purification

A general method for the synthesis of benzohydrazide derivatives involves the condensation of an aromatic aldehyde with a benzohydrazide. For the purification of this compound, recrystallization from a hot 95% ethanol solution has been reported to yield colorless needles.[4][5]

General Synthesis Workflow

Caption: General synthesis of N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives.

Experimental Protocols

Synthesis of N'-Benzylidene-4-tert-butylbenzohydrazide Derivatives (General Procedure)

This protocol describes a general method for synthesizing benzohydrazide derivatives, which can be adapted for similar compounds.[6]

-

Esterification: 4-(tert-butyl)benzoic acid (0.014 mmol) is suspended in methanol (25 mL). Concentrated sulfuric acid (1.2 mL) is added, and the mixture is refluxed for 2 hours. The reaction mixture is then poured into ice water to precipitate the ester, methyl-4-(t-Bu)benzoate.[6]

-

Hydrazinolysis: The synthesized ester is reacted with hydrazine hydrate in methanol and refluxed for 3-4 hours to yield 4-(tert-butyl)benzohydrazide.[6]

-

Condensation: The 4-(tert-butyl)benzohydrazide is then refluxed with a substituted aromatic aldehyde in the presence of methanol and glacial acetic acid for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[6]

-

Purification: The resulting N'-benzylidene-4-(tert-butyl)benzohydrazide derivative is purified by recrystallization.[6]

Recrystallization of this compound

A sample of commercial this compound can be purified by recrystallization from a hot 95% ethanol solution to afford colorless needles.[4][5]

Analytical Methods

The characterization and quantification of hydrazides and their derivatives can be performed using various analytical techniques:

-

Spectroscopic Methods:

-

NMR Spectroscopy (¹H and ¹³C): Used to elucidate the chemical structure of the synthesized compounds.[7]

-

Infrared (IR) Spectroscopy: Confirms the presence of characteristic functional groups.

-

Mass Spectrometry (MS): Provides information on the molecular weight and structure.

-

-

Chromatographic Methods:

-

X-ray Crystallography: To determine the crystal structure of the compound.[4][5]

Biological Activity and Potential Applications

Benzohydrazide derivatives are a versatile class of compounds with a broad range of reported biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. Specifically, this compound is considered a structural analogue of isoniazid, a well-known anti-tubercular drug, and is a potential precursor for pharmacologically active, iron-binding hydrazide-hydrazones.[4] It has been investigated as a potential inhibitor of bacterial virulence factors.[4] Derivatives of this compound have also been synthesized and evaluated for their antiamoebic activity against Entamoeba histolytica.[9]

Conceptual Workflow for Biological Screening

Caption: Conceptual workflow for the synthesis and biological screening of this compound derivatives.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. pschemicals.com [pschemicals.com]

- 3. 4-Dimethylaminobenzhydrazide, 98+% | Fisher Scientific [fishersci.ca]

- 4. 4-(Dimethylamino)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Crystal Structure of 4-(Dimethylamino)benzohydrazide: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the molecular architecture of pharmacologically relevant compounds is paramount. This technical guide provides an in-depth analysis of the crystal structure of 4-(Dimethylamino)benzohydrazide, a molecule of interest due to its structural analogy to isoniazid and its potential as a precursor for pharmacologically active compounds.

This document summarizes the key crystallographic data, details the experimental protocols for its structural determination, and visualizes the experimental workflow and molecular interactions.

Crystallographic Data Summary

The crystal structure of this compound (C₉H₁₃N₃O) has been determined through single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group C2/c. The asymmetric unit contains one molecule of the hydrazide. A summary of the key crystallographic data is presented in the table below.

| Parameter | Value |

| Chemical Formula | C₉H₁₃N₃O[1][2] |

| Molecular Weight | 179.22 g/mol [1] |

| Crystal System | Monoclinic[1][2] |

| Space Group | C2/c[1][2] |

| Unit Cell Dimensions | |

| a | 24.7018 (6) Å[2] |

| b | 6.3093 (1) Å[2] |

| c | 13.2103 (3) Å[2] |

| β | 118.0496 (8)°[2] |

| Volume | 1817.01 (7) ų[2] |

| Z | 8[2] |

| Data Collection | |

| Diffractometer | Bruker APEXII CCD[2] |

| Radiation | Cu Kα[2] |

| Temperature | 100 K[2] |

| Refinement | |

| R[F² > 2σ(F²)] | 0.036[2] |

| wR(F²) | 0.098[2] |

| Goodness-of-fit (S) | 1.07[2] |

Molecular and Crystal Packing Analysis

The molecule is essentially planar, with all non-hydrogen atoms lying close to the molecular mean plane. The crystal structure is characterized by a significant hydrogen-bonding network. The hydrazido group plays a crucial role in forming chains of molecules linked by N—H⋯N and N—H⋯O hydrogen bonds. These interactions result in the formation of fused R₂²(6) and R₂²(10) rings, creating chains that propagate along the[1] direction.

DFT calculations have shown that electrostatic and dispersion forces are the primary contributors to the lattice energy, which is estimated to be -215.7 kJ mol⁻¹[1][2][3][4]. The interactions between hydrogen-bonded pairs of molecules account for approximately 50% of the total lattice energy[1][3]. While there are no strong π–π stacking interactions, a short N—H⋯Cg (where Cg is the centroid of the aromatic ring) contact is present[1][4].

Experimental Protocols

Synthesis and Crystallization:

A commercial sample of this compound was used for this analysis. Single crystals suitable for X-ray diffraction were obtained by recrystallization from a hot 95% ethanol solution, which yielded colorless needles[1][3][4].

X-ray Diffraction Analysis:

The determination of the crystal structure was performed using a Bruker APEXII CCD area-detector diffractometer[2]. X-ray diffraction is a non-destructive technique that provides detailed information about the atomic and molecular structure of a crystal[5][6]. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms within the crystal lattice[6]. In this case, data was collected at a temperature of 100 K using Cu Kα radiation[2]. The structure was then solved and refined using established crystallographic software.

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure analysis and the key intermolecular interactions that define the crystal packing of this compound.

References

An In-depth Technical Guide to 4-Dimethylaminobenzhydrazide (CAS 19353-92-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Dimethylaminobenzhydrazide, identified by the CAS number 19353-92-5, is an organic compound characterized by a hydrazide functional group attached to a dimethylamino-substituted benzene ring.[1] It typically appears as a white to pale cream crystalline solid or powder.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Dimethylaminobenzhydrazide, a summary of its known suppliers, and an examination of its applications in chemical synthesis.

Important Note on Scope: The detailed requirements for this technical guide included information on biological signaling pathways and complex experimental workflows relevant to drug development. However, the available scientific literature for CAS 19353-92-5, 4-Dimethylaminobenzhydrazide, primarily identifies it as a chemical intermediate and reagent.[1][4] Consequently, in-depth information regarding its direct biological activity, such as involvement in specific signaling pathways, is not available. The content of this guide reflects the current scientific understanding of this compound.

Chemical and Physical Properties

The fundamental properties of 4-Dimethylaminobenzhydrazide are summarized in the table below, providing a concise reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 19353-92-5 | [5] |

| Molecular Formula | C₉H₁₃N₃O | [1][5][6] |

| Molecular Weight | 179.22 g/mol | [3][6] |

| IUPAC Name | 4-(dimethylamino)benzohydrazide | [2] |

| Appearance | White to pale cream crystals or powder | [2][3] |

| Melting Point | 172.0-178.0 °C | [2][3] |

| Solubility | Soluble in organic solvents. Recrystallized from hot 95% ethanol solution. | [1][7] |

| InChI Key | HITIGLAGJBMISF-UHFFFAOYSA-N | [1][2][5] |

| SMILES | CN(C)C1=CC=C(C=C1)C(=O)NN | [2] |

Suppliers

4-Dimethylaminobenzhydrazide is commercially available from a variety of chemical suppliers. The following table lists several sources, though availability and purity may vary.

| Supplier | Purity | Additional Information |

| Thermo Scientific Chemicals | ≥98.0% (GC) | [2][3] |

| Fisher Scientific | 98+% | [5][8] |

| Alfa Chemistry | - | For experimental/research use.[6] |

| Apollo Scientific | ≥95% | [9] |

| CymitQuimica | - | [1] |

| Chemical Point | - | [10] |

| Sigma-Aldrich | - | [11] |

| P&S Chemicals | - | [12] |

| SynQuest Labs | - | [13] |

Applications in Chemical Synthesis

The primary application of 4-Dimethylaminobenzhydrazide found in the literature is as an intermediate in the synthesis of more complex molecules.

Synthesis of 1,3-Benzothiazin-4-one Derivatives

A notable application is in the synthesis of novel 1,3-benzothiazin-4-one derivatives. In this process, 4-Dimethylaminobenzhydrazide is first reacted with various aldehydes to form N-substituted 4-(dimethylamino)benzhydrazides. These intermediates then undergo a cyclization reaction with thiosalicylic acid to yield the final 1,3-benzothiazin-4-one compounds.[4] The structures of the synthesized compounds were confirmed using IR, ¹H NMR, and ¹³C NMR spectroscopy, as well as elemental analysis.[4]

The general workflow for this synthesis is depicted in the following diagram:

Caption: Synthesis of 1,3-Benzothiazin-4-one Derivatives.

Experimental Protocols

While detailed, step-by-step experimental protocols are not extensively available in the public domain, the synthesis of 1,3-benzothiazin-4-one derivatives provides a general methodology.

General Procedure for the Synthesis of N-substituted 4-(dimethylamino)benzhydrazides: The reaction of hydrazides of carboxylic acids with aldehydes is a common method for producing N-substituted hydrazone derivatives.[4] This typically involves the condensation of the hydrazide with an appropriate aldehyde, often in a suitable solvent and sometimes with catalytic acid.

General Procedure for the Cyclization to 1,3-Benzothiazin-4-one Derivatives: The N-substituted 4-(dimethylamino)benzhydrazide intermediates are then subjected to a cyclization reaction with thiosalicylic acid to form the 1,3-benzothiazin-4-one ring system.[4]

Biological Signaling Pathways and Visualization

As previously noted, there is no available information in the searched literature detailing the involvement of 4-Dimethylaminobenzhydrazide in specific biological signaling pathways. This compound is primarily utilized as a building block in chemical synthesis. Therefore, the creation of diagrams for signaling pathways is not applicable.

Conclusion

4-Dimethylaminobenzhydrazide (CAS 19353-92-5) is a readily available chemical intermediate with established physical and chemical properties. Its primary utility, as documented in the scientific literature, lies in its role as a precursor for the synthesis of more complex heterocyclic compounds, such as 1,3-benzothiazin-4-one derivatives. For researchers in synthetic and medicinal chemistry, it serves as a valuable starting material. However, for professionals in drug development seeking information on direct biological activity and signaling pathway modulation, the current body of knowledge on this specific compound is limited. Future research may yet uncover novel biological applications for 4-Dimethylaminobenzhydrazide or its derivatives.

References

- 1. CAS 19353-92-5: 4-Dimethylaminobenzhydrazide | CymitQuimica [cymitquimica.com]

- 2. 4-Dimethylaminobenzhydrazide, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. journalcsij.com [journalcsij.com]

- 5. 4-Dimethylaminobenzhydrazide, 98+% | Fisher Scientific [fishersci.ca]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 4-(Dimethylamino)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS RN 19353-92-5 | Fisher Scientific [fishersci.com]

- 9. 19353-92-5 Cas No. | 4-(Dimethylamino)benzhydrazide | Apollo [store.apolloscientific.co.uk]

- 10. chemicalpoint.eu [chemicalpoint.eu]

- 11. 4-(Dimethylamino)benzhydrazide | 19353-92-5 [sigmaaldrich.com]

- 12. pschemicals.com [pschemicals.com]

- 13. CAS 19353-92-5 | 4656-1-39 | MDL MFCD00014761 | 4-(Dimethylamino)benzhydrazide | SynQuest Laboratories [synquestlabs.com]

The Rising Profile of 4-(Dimethylamino)benzohydrazide in Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – The scientific community is witnessing a surge of interest in 4-(Dimethylamino)benzohydrazide and its derivatives as a versatile scaffold in medicinal chemistry. This technical guide provides an in-depth overview of its synthesis, established biological activities, and burgeoning potential in drug discovery and development, targeted at researchers, scientists, and drug development professionals. The core of this molecule's promise lies in its synthetic tractability and the diverse pharmacological activities exhibited by its derivatives, ranging from anticancer and antimicrobial to potent enzyme inhibition.

Introduction

This compound is an aromatic hydrazide that has emerged as a privileged starting material for the synthesis of a wide array of bioactive compounds.[1][2] Its structural features, particularly the reactive hydrazide moiety and the electron-donating dimethylamino group, make it an attractive core for chemical modification. The resulting derivatives, most notably hydrazones, have demonstrated significant potential in targeting various pathological pathways. This guide will explore the key applications of this compound, detailing its synthesis, biological evaluation, and the underlying mechanisms of action.

Synthesis Protocols

The synthesis of this compound and its subsequent conversion to bioactive hydrazones are critical first steps in harnessing its medicinal potential. Below are detailed experimental protocols for these key transformations.

Synthesis of this compound

The synthesis of the parent compound is typically achieved in a two-step process starting from 4-(dimethylamino)benzoic acid.

Step 1: Esterification of 4-(Dimethylamino)benzoic Acid to Methyl 4-(Dimethylamino)benzoate

-

Materials: 4-(dimethylamino)benzoic acid, Methanol (MeOH), Concentrated Sulfuric Acid (H₂SO₄), Sodium Bicarbonate (NaHCO₃) solution.

-

Procedure:

-

Dissolve 23 g of 4-(dimethylamino)benzoic acid in 200 ml of methanol in a round-bottom flask.

-

Carefully add 2 ml of concentrated sulfuric acid to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 48 hours.

-

After cooling to room temperature, pour the reaction mixture into an aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the product.

-

Collect the crystalline solid by filtration, wash thoroughly with water, and dry to yield methyl 4-(dimethylamino)benzoate.[2]

-

Step 2: Hydrazinolysis of Methyl 4-(Dimethylamino)benzoate

-

Materials: Methyl 4-(dimethylamino)benzoate, Hydrazine Hydrate (85-100%), Ethanol (EtOH).

-

Procedure:

-

In a round-bottom flask, combine 20.9 g of methyl 4-(dimethylamino)benzoate and 9 g of 85% hydrazine hydrate in 250 ml of methanol or ethanol.

-

Reflux the mixture for 6 to 20 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, concentrate the solution under reduced pressure to remove most of the solvent.

-

The resulting residue is filtered and can be recrystallized from aqueous methanol or hot 95% ethanol to yield pure this compound as colorless needles.[1]

-

Synthesis of N'-Substituted-4-(dimethylamino)benzohydrazide (Hydrazones)

Hydrazones are readily synthesized by the condensation of this compound with various aldehydes.

-

Materials: this compound, substituted aldehyde, Ethanol (EtOH), Glacial Acetic Acid (catalyst).

-

Procedure:

-

Dissolve 15 mmol of this compound in 15 ml of ethanol in a round-bottom flask.

-

To this solution, add 15 mmol of the appropriate substituted aldehyde and 5-10 drops of glacial acetic acid.

-

Heat the solution under reflux for 3 to 6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and allow it to stand for 24 hours.

-

Collect the resulting precipitate by filtration and recrystallize from ethanol to obtain the pure N'-substituted-4-(dimethylamino)benzohydrazide derivative.[3]

-

Anticancer Applications

Derivatives of this compound have shown significant promise as anticancer agents, with activities demonstrated against a range of cancer cell lines.

Mechanism of Action: MARK4 Inhibition

One of the key mechanisms underlying the anticancer activity of these compounds is the inhibition of Microtubule Affinity Regulating Kinase 4 (MARK4). MARK4 is a Ser/Thr kinase that is overexpressed in several cancers and plays a crucial role in cell division, polarity, and microtubule dynamics.[4] Inhibition of MARK4 can disrupt these processes, leading to apoptosis in cancer cells.

Derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide have been identified as potent inhibitors of MARK4.[4] The inhibition of MARK4 by these compounds has been shown to interfere with critical signaling pathways implicated in cancer progression, including the MAPK/ERK and Hippo pathways.

Quantitative Anticancer Activity

The cytotoxic effects of various this compound derivatives have been quantified using the MTT assay against several human cancer cell lines. The IC₅₀ values, representing the concentration required to inhibit 50% of cell growth, are summarized below.

| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| H4 | 4-(2-(dimethylamino)ethoxy)benzohydrazide derivative | MCF-7 (Breast) | 27.39 | [4] |

| A549 (Lung) | 45.24 | [4] | ||

| H19 | 4-(2-(dimethylamino)ethoxy)benzohydrazide derivative | MCF-7 (Breast) | 34.37 | [4] |

| A549 (Lung) | 61.50 | [4] | ||

| Compound 8 | Heterocyclic hydrazone | HeLa (Cervical) | 34.38 | [5] |

| Compound 11 | Heterocyclic hydrazone | MCF-7 (Breast) | 26.84 | [5] |

| Misc. Deriv. | N'-benzylidene-benzohydrazide | HCT116 (Colon) | 19 | [6] |

| MCF-7 (Breast) | 18 | [6] |

Antimicrobial Applications

Hydrazone derivatives of this compound have also been investigated for their antimicrobial properties, demonstrating activity against a spectrum of bacteria and fungi.

Spectrum of Activity

These compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane.

Quantitative Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | Strain | MIC (µg/mL) | Reference |

| Hydrazone Schiff Bases | Staphylococcus aureus | (Gram-positive) | - | [7] |

| Streptococcus pyogenes | (Gram-positive) | - | [7] | |

| Escherichia coli | (Gram-negative) | - | [7] | |

| Klebsiella pneumoniae | (Gram-negative) | - | [7] | |

| Hydrazone Compound 2 | Bacillus subtilis | (Gram-positive) | Effective | [8] |

| Escherichia coli | (Gram-negative) | Effective | [8] | |

| Pseudomonas fluorescence | (Gram-negative) | Effective | [8] | |

| Staphylococcus aureus | (Gram-positive) | Effective | [8] | |

| Aspergillus niger | (Fungus) | Effective | [8] | |

| Candida albicans | (Fungus) | Effective | [8] |

Note: Specific MIC values were not consistently reported in all cited literature; "Effective" indicates reported activity.

Experimental Assay Workflows

The biological evaluation of this compound derivatives relies on standardized in vitro assays. The workflows for the most common assays are illustrated below.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Tube Dilution Method for MIC Determination

The tube dilution test is the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Conclusion and Future Directions

This compound has proven to be a valuable and versatile starting point for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, with particularly promising results in the fields of oncology and microbiology. The straightforward synthesis of this scaffold and its derivatives allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Future research should focus on optimizing the lead compounds identified to date to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will be crucial for their rational design and clinical translation. The continued exploration of this compound derivatives holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. chemijournal.com [chemijournal.com]

- 4. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. N'-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. azjournalbar.com [azjournalbar.com]

- 8. Synthesis, Structures, and Antibacterial Activities of Hydrazone Compounds Derived from 4-Dimethylaminobenzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of novel benzohydrazide derivatives

An In-depth Technical Guide to the Synthesis of Novel Benzohydrazide Derivatives

Introduction

Benzohydrazide and its derivatives constitute a versatile and highly significant class of compounds in medicinal chemistry and drug development.[1] These molecules are characterized by a core structure containing a benzene ring attached to a hydrazide group (-CONHNH₂). The inherent reactivity of the hydrazide moiety allows for a wide range of chemical modifications, leading to a diverse library of derivatives.[2][3] Over the years, researchers have synthesized numerous benzohydrazide derivatives and screened them for a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and anticonvulsant properties.[1][2][4] Their ability to act as potent enzyme inhibitors and interact with various biological targets makes them promising candidates for the development of new therapeutic agents.[1][5] This guide provides a detailed overview of key synthetic strategies, experimental protocols, and biological evaluations of novel benzohydrazide derivatives.

General Synthetic Workflow

The development and evaluation of benzohydrazide derivatives typically follow a structured workflow. This process begins with the synthesis of the core benzohydrazide scaffold, followed by the creation of diverse derivatives. These new compounds then undergo a series of biological assays to determine their efficacy and mechanism of action, ultimately leading to the identification of promising lead compounds for further development.[1]

Synthetic Methodologies and Experimental Protocols

The synthesis of benzohydrazide derivatives can be achieved through various chemical strategies. The foundational step often involves the preparation of a substituted benzohydrazide, which then serves as a versatile precursor for subsequent reactions.

Synthesis of the Benzohydrazide Core

The most common method for synthesizing the benzohydrazide core involves the reaction of a corresponding benzoate ester with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically performed under reflux.[2]

Experimental Protocol: General Synthesis of Benzohydrazide [2]

-

A mixture of methyl benzoate (0.01 mol) and hydrazine hydrate (0.012 mol) is taken in a round-bottom flask.

-

The mixture is refluxed for approximately 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The resulting white precipitate of benzohydrazide is filtered, washed thoroughly with cold water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis of Benzohydrazide Schiff Bases

Schiff bases are readily formed through the condensation reaction of a primary amine (in this case, the -NH₂ of benzohydrazide) with an active carbonyl compound, such as an aldehyde or ketone. This reaction is often catalyzed by a small amount of acid.

References

- 1. benchchem.com [benchchem.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Aroyl Hydrazides: Versatile Precursors for Novel Antimicrobial Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Aroyl hydrazides, a class of organic compounds characterized by a carbonyl group attached to a hydrazine moiety, have emerged as a promising scaffold in medicinal chemistry. Their synthetic tractability and ability to serve as precursors for a wide array of heterocyclic compounds make them a focal point in the quest for new antimicrobial drugs. This technical guide provides a comprehensive overview of the synthesis, antimicrobial activities, and mechanisms of action of various compounds derived from aroyl hydrazide precursors.

The Aroyl Hydrazide Scaffold: A Foundation for Antimicrobial Discovery

Aroyl hydrazides are typically synthesized through the hydrazinolysis of esters or acid chlorides. This straightforward reaction provides a versatile starting point for the generation of more complex molecules with diverse biological activities. The inherent reactivity of the hydrazide functional group allows for its facile conversion into various heterocyclic systems, including hydrazones, 1,3,4-oxadiazoles, and thiazoles, many of which have demonstrated significant antimicrobial properties.

Antimicrobial Activity of Aroyl Hydrazide Derivatives

The antimicrobial efficacy of compounds derived from aroyl hydrazides is well-documented against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. The following tables summarize the in vitro antimicrobial activity, presented as Minimum Inhibitory Concentration (MIC), of representative aroyl hydrazide derivatives.

Table 1: Antibacterial Activity of Aroylhydrazone Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| N'-(2-hydroxy-phenylmethylidene)-3-pyridinecarbohydrazide | Escherichia coli | 0.18-0.23 (µmol/mL) | [1] |

| N'-(5-chloro-2-hydroxyphenyl-methylidene)-3-pyridinecarbohydrazide | Escherichia coli | 0.11-0.20 (µmol/mL) | [1] |

| N'-(3,5-chloro-2-hydroxyphenylmethylidene)-3-pyridinecarbohydrazide | Staphylococcus aureus | 0.005-0.2 (µmol/mL) | [1] |

| N'-(2-hydroxy-5-nitrophenylmethylidene)-3-pyridinecarbohydrazide | MRSA | 0.02 (µmol/mL) | [1] |

| Hydrazone 5c | Bacillus subtilis | 2.5 (mg/mL) | [2] |

| Hydrazone 5f | Escherichia coli | 2.5 (mg/mL) | [2] |

| Hydrazone 5f | Klebsiella pneumoniae | 2.5 (mg/mL) | [2] |

| Quinoline Hydrazone Derivative 3 | Pseudomonas aeruginosa | 0.39 ± 0.02 | [3] |

| Quinoline Hydrazone Derivative 3 | Staphylococcus aureus | 1.56 ± 0.02 | [3] |

Table 2: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 1,3,4-oxadiazole LMM6 | Staphylococcus aureus | 1.95 - 7.81 | [4] |

| Norfloxacin-1,3,4-oxadiazole hybrid 4a | Staphylococcus aureus | Excellent Activity | [5] |

| Nalidixic acid-1,3,4-oxadiazole hybrid 1 | Pseudomonas aeruginosa | Stronger than reference | [5] |

| Nalidixic acid-1,3,4-oxadiazole hybrid 1 | Staphylococcus aureus | Comparable to reference | [5] |

Table 3: Antifungal Activity of Aroyl Hydrazide Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| N'-(2-hydroxy-5-methoxyphenylmethylidene)-3-pyridinecarbohydrazide | Candida albicans | 0.18-0.1 (IC90, µmol/mL) | [1] |

| Hydrazine-thiazole derivative 125 | Candida albicans NCIM 3471 | 0.2-0.35 (MIC80) | [6] |

| Hydrazine-thiazole derivative 129 | Candida glabrata NCYC 388 | 0.2-0.35 (MIC80) | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of aroyl hydrazide precursors and their derivatives, as well as standard protocols for assessing their antimicrobial activity.

Synthesis of Aroyl Hydrazides from Esters

This protocol describes the general synthesis of an aroyl hydrazide from its corresponding methyl or ethyl ester.

Materials:

-

Aroyl ester (1 equivalent)

-

Hydrazine hydrate (1.1 - 20 equivalents)[7]

-

Ethanol or Methanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Dissolve the aroyl ester (1 eq.) in a minimal amount of ethanol or methanol in a round-bottom flask.[8]

-

Add hydrazine hydrate (1.1 to 20 eq.) to the solution. The use of excess hydrazine can drive the reaction to completion.[7]

-

Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 3-12 hours), cool the mixture to room temperature.[7]

-

The product often crystallizes upon cooling. If not, the solvent can be removed under reduced pressure.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

-

The crude hydrazide can be recrystallized from a suitable solvent like ethanol to obtain a pure product.[8]

Synthesis of Antimicrobial Hydrazones

This protocol outlines the condensation reaction between an aroyl hydrazide and an aldehyde to form a hydrazone.

Materials:

-

Aroyl hydrazide (1 equivalent)

-

Aromatic or heterocyclic aldehyde (1 equivalent)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the aroyl hydrazide (1 eq.) in ethanol.

-

Add the aldehyde (1 eq.) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.[9]

-

Attach a reflux condenser and heat the mixture to reflux for 3-4 hours.[2]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

-

Collect the precipitated hydrazone by filtration, wash with cold ethanol, and dry.

Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

This protocol describes the cyclization of an aroyl hydrazide to form a 1,3,4-oxadiazole.

Materials:

-

Aroyl hydrazide (1 equivalent)

-

Acid chloride (1 equivalent)

-

Hexamethylphosphoramide (HMPA) or Phosphorus oxychloride (POCl₃)

-

Microwave reactor or conventional heating setup

Procedure (Microwave-assisted):

-

In a microwave-safe vessel, combine the aroyl hydrazide (1 eq.) and the acid chloride (1 eq.) in HMPA.[10]

-

Seal the vessel and heat in a microwave reactor under appropriate time and temperature conditions.

-

After cooling, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound.[11][12]

Materials:

-

Test compound

-

Bacterial/fungal culture

-

Mueller-Hinton Broth (MHB) or appropriate broth medium[12]

-

Sterile 96-well microtiter plates[11]

-

Pipettes

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.[12]

-

Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).[11]

-

Inoculate each well with the microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[11]

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[12]

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Agar Well Diffusion Assay

This is a qualitative or semi-quantitative method to screen for antimicrobial activity.[13][14]

Materials:

-

Test compound

-

Bacterial/fungal culture

-

Mueller-Hinton Agar (MHA) or appropriate agar medium

-

Sterile petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Sterile swabs

-

Pipettes

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Using a sterile swab, evenly spread the inoculum over the entire surface of an agar plate to create a lawn.[15]

-

Aseptically punch wells in the agar using a sterile cork borer.[14]

-

Add a specific volume (e.g., 100 µL) of the test compound solution into each well.[14]

-

Include positive (known antibiotic) and negative (solvent) controls in separate wells.

-

Incubate the plates at an appropriate temperature for 18-24 hours.[13]

-

Measure the diameter of the zone of inhibition (clear area around the well where growth is inhibited) in millimeters.

Mechanisms of Action

Aroyl hydrazide derivatives exert their antimicrobial effects through various mechanisms, often targeting essential cellular processes in microorganisms.

Inhibition of DNA Gyrase

Several hydrazone derivatives have been identified as inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[16][17] By binding to the ATP-binding site of the GyrB subunit, these compounds prevent the supercoiling and uncoiling of DNA, ultimately leading to cell death.[18]

Caption: Inhibition of bacterial DNA gyrase by aroyl hydrazone derivatives.

Disruption of Cell Membrane and Oxidative Stress

Some 1,3,4-oxadiazole derivatives have been shown to exert their antimicrobial effect by disrupting the bacterial cell membrane and inducing oxidative stress.[4] This dual mechanism involves increasing the permeability of the cell membrane and promoting the generation of reactive oxygen species (ROS), which damage cellular components.

Caption: Dual mechanism of action of 1,3,4-oxadiazole derivatives.

Conclusion

Aroyl hydrazides represent a highly valuable and versatile class of precursors for the development of novel antimicrobial agents. The synthetic accessibility of these compounds, coupled with the diverse range of biologically active heterocyclic derivatives they can form, underscores their importance in modern medicinal chemistry. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore and expand upon the antimicrobial potential of the aroyl hydrazide scaffold. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial in the ongoing battle against infectious diseases.

References

- 1. Antimicrobial assesment of aroylhydrazone derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. psecommunity.org [psecommunity.org]

- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 9. asianpubs.org [asianpubs.org]

- 10. jchemrev.com [jchemrev.com]

- 11. Broth Microdilution | MI [microbiology.mlsascp.com]

- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 13. hereditybio.in [hereditybio.in]

- 14. botanyjournals.com [botanyjournals.com]

- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones | MDPI [mdpi.com]

- 18. ias.ac.in [ias.ac.in]

Spectral Analysis of 4-(Dimethylamino)benzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data analysis for the organic compound 4-(Dimethylamino)benzohydrazide. While specific experimental spectra for this compound are not publicly available in the databases accessed, this document outlines the expected spectral characteristics based on analogous compounds and fundamental principles of spectroscopy. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are provided to guide researchers in obtaining and interpreting spectral data for this and similar molecules. A generalized workflow for spectral analysis is also presented.

Introduction

This compound is a derivative of benzoic acid characterized by a dimethylamino group at the para position and a hydrazide functional group. This structure lends itself to a variety of potential applications in medicinal chemistry and materials science. A thorough understanding of its spectral properties is crucial for its identification, purity assessment, and structural elucidation in various research and development settings. This guide aims to provide the foundational knowledge for researchers to effectively utilize NMR, IR, and MS techniques in the study of this compound.

Predicted Spectral Data

Due to the lack of publicly available experimental spectral data for this compound, the following tables summarize the expected quantitative data based on the analysis of structurally similar compounds and established spectral correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.7 - 7.9 | Doublet | 2H | Ar-H (ortho to C=O) |

| ~6.7 - 6.9 | Doublet | 2H | Ar-H (ortho to N(CH₃)₂) |

| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |

| ~3.0 | Singlet | 6H | -N(CH₃)₂ |

| ~8.0 - 9.0 | Singlet | 1H | -C(=O)NH- |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 170 | C=O (Amide) |

| ~150 - 155 | Ar-C (para to C=O, attached to N) |

| ~128 - 130 | Ar-C (ortho to C=O) |

| ~120 - 125 | Ar-C (ipso, attached to C=O) |

| ~110 - 115 | Ar-C (ortho to N(CH₃)₂) |

| ~40 | -N(CH₃)₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Sharp | N-H stretch (asymmetric and symmetric of -NH₂) |

| 3150 - 3250 | Medium, Broad | N-H stretch (-C(=O)NH-) |

| 2900 - 3000 | Medium | C-H stretch (aromatic and aliphatic) |

| 1640 - 1680 | Strong | C=O stretch (Amide I) |

| 1590 - 1610 | Strong | C=C stretch (aromatic) |

| 1520 - 1560 | Medium | N-H bend (Amide II) |

| 1350 - 1370 | Strong | C-N stretch (aromatic amine) |

| 810 - 840 | Strong | C-H bend (para-disubstituted benzene) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 179 | Moderate | [M]⁺ (Molecular Ion) |

| 134 | High | [M - NHNH₂]⁺ |

| 120 | High | [M - C(=O)NHNH₂]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| 44 | Moderate | [N(CH₃)₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample height in the tube is approximately 4-5 cm.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or corresponding frequency for the available ¹H spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm) or TMS at 0 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Calibrate the chemical shift scale using the reference signal.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

-

Background Spectrum:

-

Record a background spectrum of the empty ATR setup to account for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument.

-

-

Sample Analysis:

-

Place a small amount of solid this compound powder onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Data Format: Transmittance or Absorbance.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe or by dissolving it in a volatile solvent for injection into a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).

-

-

Mass Analysis:

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: 50-500 amu.

-

Scan Speed: Dependant on the instrument and sample introduction method.

-

-

Data Processing:

-

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and major fragment ions.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a solid organic compound like this compound.

Conclusion

This technical guide provides a framework for the spectral analysis of this compound. While experimental data is not currently available in public databases, the predicted spectral information and detailed experimental protocols herein offer a solid foundation for researchers to acquire and interpret the necessary data. The application of NMR, IR, and MS, as outlined, will enable the unambiguous identification and structural characterization of this compound, facilitating its further investigation in various scientific disciplines.

Disclaimer: The spectral data presented in this document are predicted values based on analogous structures and have not been experimentally verified for this compound. Researchers should obtain experimental data for confirmation.

Solubility Profile of 4-(Dimethylamino)benzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Dimethylamino)benzohydrazide, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents a general solubility profile based on the compound's structural features and common behavior of similar aromatic hydrazides. It also includes a detailed, standardized experimental protocol for determining the solubility of this compound in various solvents, enabling researchers to generate precise data. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the development and formulation of new chemical entities.

Introduction

This compound is a substituted aromatic hydrazide with potential applications in medicinal chemistry and as a synthetic intermediate. Understanding its solubility in different solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. The presence of both a polar hydrazide group and a nonpolar dimethylamino-substituted benzene ring suggests a varied solubility profile that is dependent on the polarity of the solvent. While it is generally cited as being soluble in organic solvents, precise quantitative data is scarce. This guide aims to provide a framework for understanding and determining the solubility of this compound.

Predicted Solubility Profile

Based on its chemical structure, a qualitative solubility profile for this compound can be predicted. The molecule possesses a polar hydrazide functional group capable of hydrogen bonding, which should confer some solubility in polar protic and aprotic solvents. The aromatic ring and dimethylamino group contribute to its nonpolar character, suggesting solubility in less polar organic solvents.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Molar Solubility (mol/L) | Solubility ( g/100 mL) |

| Water | 25 | - | - |

| Ethanol | 25 | - | - |

| Methanol | 25 | - | - |

| Acetone | 25 | - | - |

| Dichloromethane | 25 | - | - |

| Ethyl Acetate | 25 | - | - |

| Dimethyl Sulfoxide (DMSO) | 25 | - | - |

| N,N-Dimethylformamide (DMF) | 25 | - | - |

Note: This table is a template. The values are to be determined experimentally.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the equilibrium solubility of this compound using the isothermal shake-flask method.

4.1. Materials and Equipment

-

This compound (purity >98%)

-

Selected solvents (analytical grade or higher)

-

Thermostatic shaker bath

-

Calibrated analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.22 µm PTFE)

4.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments by sampling at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Data Calculation:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as mol/L or g/100 mL.

-

Perform each experiment in triplicate to ensure the reproducibility of the results.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A flowchart of the shake-flask method for solubility determination.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding solubility is a critical early step that influences subsequent stages. The following diagram illustrates the logical relationship between solubility and other key drug development processes.

Caption: The role of solubility in the Biopharmaceutics Classification System (BCS) and formulation.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is limited, this guide provides a robust framework for researchers to determine this critical parameter. The provided experimental protocol offers a standardized method to generate reliable and reproducible solubility data. Understanding the solubility of this compound is a fundamental step that will significantly impact its potential applications in research and development. The generation and dissemination of such data are highly encouraged to advance the scientific understanding of this compound.

An In-depth Technical Guide to 4-(Dimethylamino)benzohydrazide: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Dimethylamino)benzohydrazide is a versatile aromatic hydrazide that serves as a crucial building block in the synthesis of various heterocyclic compounds with significant pharmacological activities. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and its burgeoning role in drug discovery and development. It details the molecular characteristics and presents experimental protocols for the synthesis of its derivatives, which have shown promise as anticancer, antimicrobial, and antiprotozoal agents. This document is intended to be a valuable resource for researchers and scientists engaged in medicinal chemistry and drug development.

Core Compound Specifications

This compound is a stable, solid compound at room temperature. Its key chemical and physical properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₉H₁₃N₃O | [1][2][3] |

| Molecular Weight | 179.22 g/mol | [1][2] |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 19353-92-5 | [1][2][3] |

| Appearance | Solid | [1] |

| Canonical SMILES | CN(C)C1=CC=C(C=C1)C(=O)NN | [1] |

| InChI Key | HITIGLAGJBMISF-UHFFFAOYSA-N | [1][2] |

Synthesis and Derivatization

This compound is a valuable precursor for the synthesis of pharmacologically active molecules, particularly through the formation of hydrazone derivatives.

General Synthesis of this compound Derivatives

A common synthetic route involves the condensation reaction of this compound with various aldehydes. This reaction is an efficient method for producing N-substituted hydrazone derivatives, which can then be used to create other heterocyclic systems.

Experimental Protocol: Synthesis of N'-substituted-4-(dimethylamino)benzohydrazones

This protocol outlines a general procedure for the synthesis of hydrazone derivatives from this compound.

Materials:

-

This compound

-

Substituted aldehydes

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Reflux apparatus

-

Beakers, flasks, and other standard laboratory glassware

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve equimolar amounts of this compound and the desired substituted aldehyde in ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Heat the mixture to reflux for an appropriate time (typically a few hours), monitoring the reaction progress by thin-layer chromatography.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The resulting solid product is collected by filtration.

-

Wash the crude product with cold ethanol to remove any unreacted starting materials.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield the pure N'-substituted-4-(dimethylamino)benzohydrazone.

The structure of the synthesized compounds can be confirmed using spectral techniques such as IR, ¹H NMR, and ¹³C NMR, along with elemental analysis.

Biological Activity and Therapeutic Potential

Derivatives of this compound have demonstrated a range of biological activities, highlighting their potential in drug development.

Anticancer Activity

Hydrazone derivatives of this compound have been investigated as potential anticancer agents. Certain derivatives have shown inhibitory effects on cancer cell lines.

Antimicrobial and Antiprotozoal Activity

The hydrazide-hydrazone scaffold is a known pharmacophore in many antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their activity against various microbes and parasites, such as Entamoeba histolytica.

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.

The following diagram illustrates a conceptual relationship for targeting a kinase with a synthesized inhibitor.

References

Methodological & Application

Protocol for Derivatizing Aldehydes and Ketones with 4-(Dimethylamino)benzohydrazide for Enhanced Detection

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The derivatization of aldehydes and ketones is a critical step in many analytical workflows, particularly in complex matrices such as biological fluids, environmental samples, and pharmaceutical formulations. Carbonyl compounds often exhibit poor ionization efficiency and chromatographic retention, making their direct analysis challenging. Chemical derivatization with a suitable reagent can significantly enhance their detectability by introducing a readily ionizable moiety and improving their chromatographic properties.

4-(Dimethylamino)benzohydrazide is a derivatizing agent that reacts with the carbonyl group of aldehydes and ketones to form stable hydrazone derivatives. The resulting derivative incorporates a tertiary amine group, which is readily protonated, leading to a significant enhancement in signal intensity in positive-ion mode electrospray ionization mass spectrometry (ESI-MS). This "charge-tagging" strategy is particularly advantageous for trace-level quantification.

This protocol provides a detailed methodology for the derivatization of aldehydes and ketones with this compound, followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). The principles of this protocol are based on established methods for similar hydrazine-based derivatizing agents, such as Girard's reagents.[1][2][3]

Key Advantages of Derivatization with this compound:

-

Enhanced MS Sensitivity: The introduction of a dimethylamino group provides a site for efficient protonation, leading to a strong signal in positive-ion ESI-MS.

-

Improved Chromatographic Separation: The derivatization increases the molecular weight and alters the polarity of the analytes, often leading to better separation on reversed-phase HPLC columns.

-

Specificity for Carbonyl Compounds: The hydrazide group selectively reacts with aldehydes and ketones.

-

Stable Derivatives: The resulting hydrazones are generally stable, allowing for reproducible analysis.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the derivatization of aldehydes and ketones with this compound and subsequent analysis.

Materials and Reagents

-

This compound

-

Aldehyde/Ketone standards and samples

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid or Acetic acid (LC-MS grade)

-

Ammonium acetate (optional, for buffering)

-

Nitrogen gas for solvent evaporation

-

Standard laboratory glassware and consumables (vials, pipettes, etc.)

Equipment

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source

-

Vortex mixer

-

Centrifuge

-

Solvent evaporator (e.g., nitrogen blow-down evaporator or centrifugal evaporator)

-

Heating block or water bath

Protocol for Derivatization

-

Preparation of Reagent Solution:

-

Prepare a 10 mg/mL stock solution of this compound in methanol. This solution should be prepared fresh for optimal reactivity.

-

-

Sample Preparation:

-

Dissolve the aldehyde or ketone standard/sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a known concentration. For biological samples, a protein precipitation step (e.g., with cold acetonitrile) followed by centrifugation may be necessary. The supernatant can then be used for derivatization.

-

-

Derivatization Reaction:

-

In a clean vial, combine 100 µL of the sample/standard solution with 100 µL of the this compound reagent solution.

-

Add 10 µL of a catalyst solution (e.g., 1% formic acid or acetic acid in methanol). The acidic conditions catalyze the condensation reaction.[1][3]

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at an elevated temperature, for example, 60°C for 1 hour. Reaction conditions may need to be optimized for specific analytes.[1]

-

-

Sample Work-up:

-

After the reaction is complete, the sample can be directly diluted with the initial mobile phase for LC-MS analysis.

-

Alternatively, for sample concentration, the solvent can be evaporated to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a known volume of the initial mobile phase (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid).

-

LC-MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically suitable.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), ramping up to a high percentage (e.g., 95%) over several minutes to elute the derivatized analytes. The gradient should be optimized based on the specific analytes of interest.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is common for a 2.1 mm ID column.

-